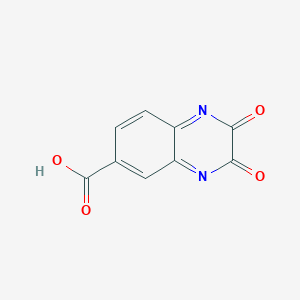
2,3-Dioxoquinoxaline-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid: is a heterocyclic organic compound with the molecular formula C9H6N2O4. It is a derivative of quinoxaline, featuring a carboxylic acid group at the 6-position and two keto groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization of Substituted o-Nitrophenylglycines: One common method involves the reduction of substituted o-nitrophenylglycines, followed by cyclization to form the quinoxaline ring.
Bio-isosteric Scaffold Synthesis: Another approach uses 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline as a bio-isosteric scaffold to design and synthesize new derivatives with potential biological activities.
Industrial Production Methods: The industrial production of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the keto groups.
Reduction: Reduction of the keto groups can lead to the formation of dihydro derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for ester formation), amines (for amide formation).
Major Products:
Oxidation: Formation of quinoxaline dioxides.
Reduction: Formation of dihydroquinoxalines.
Substitution: Formation of esters and amides of quinoxaline derivatives.
科学研究应用
Chemistry:
- Used as a building block in the synthesis of various heterocyclic compounds.
- Employed in the design of new materials with specific electronic properties.
Biology and Medicine:
- Investigated for its potential as a PARP-1 inhibitor, showing promising antiproliferative activity against certain cancer cell lines .
- Studied for its role in modulating biological pathways related to cell cycle, apoptosis, and autophagy.
Industry:
- Utilized in the development of new pharmaceuticals and agrochemicals.
- Applied in the synthesis of advanced materials for electronic and photonic applications.
作用机制
The mechanism of action of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to the suppression of DNA repair processes in cancer cells . This results in cell cycle arrest, induction of apoptosis, and increased autophagy, contributing to its antiproliferative effects.
相似化合物的比较
Quinoxaline: The parent compound, lacking the carboxylic acid and keto groups.
2,3-Dioxoquinoxaline: Similar structure but without the carboxylic acid group.
6-Carboxyquinoxaline: Lacks the keto groups at positions 2 and 3.
Uniqueness: 2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid is unique due to the presence of both the carboxylic acid group and the two keto groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bio-isosteric scaffold makes it valuable in drug design and development.
属性
分子式 |
C9H4N2O4 |
|---|---|
分子量 |
204.14 g/mol |
IUPAC 名称 |
2,3-dioxoquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H4N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,14,15) |
InChI 键 |
DPOQBOBOMDWOGO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=NC(=O)C(=O)N=C2C=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


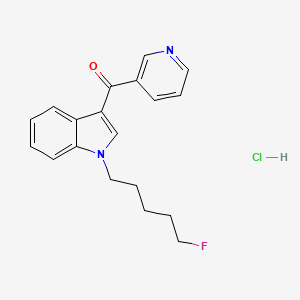
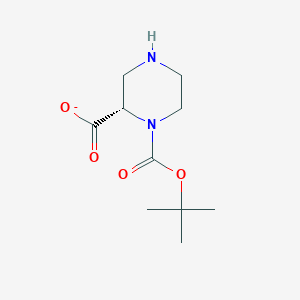
![4-[2-(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamido]benzoic acid](/img/structure/B12357989.png)
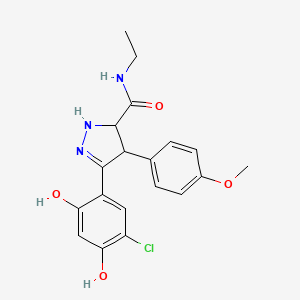

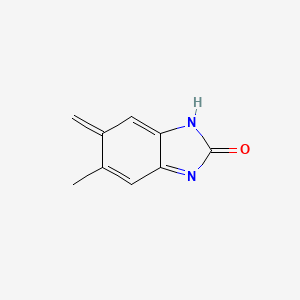
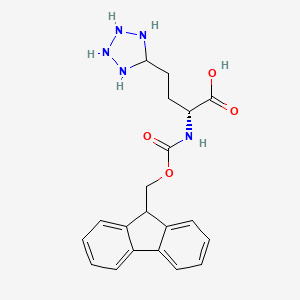
![N,N,10,16-tetramethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12358020.png)
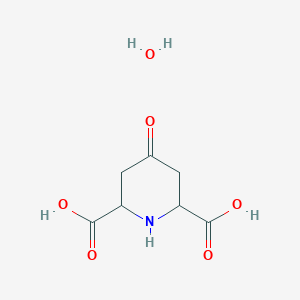
![5-Bromo-3,4a-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12358031.png)

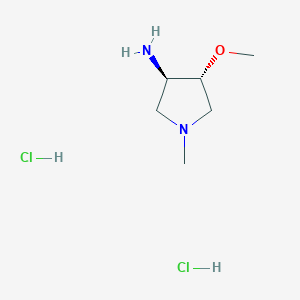
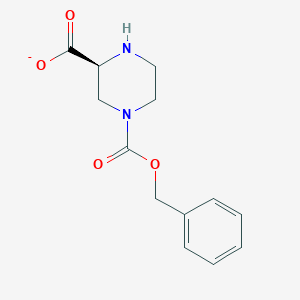
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
